molecular formula C6H4BrFN2O2 B13667705 2-(Bromomethyl)-5-fluoro-3-nitropyridine

2-(Bromomethyl)-5-fluoro-3-nitropyridine

Cat. No.: B13667705
M. Wt: 235.01 g/mol
InChI Key: YHQVBSLNRLRKAL-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-fluoro-3-nitropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-fluoro-3-nitropyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 5-fluoro-3-nitropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. For example, the bromination reaction can be carried out in a flow reactor where the reactants are continuously mixed and reacted under controlled conditions . This method offers advantages in terms of scalability and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-fluoro-3-nitropyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with iron powder in acidic conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 2-(aminomethyl)-5-fluoro-3-nitropyridine.

    Oxidation: Formation of 2-(carboxymethyl)-5-fluoro-3-nitropyridine.

Scientific Research Applications

2-(Bromomethyl)-5-fluoro-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-fluoro-3-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-5-fluoro-3-nitropyridine is unique due to the presence of both electron-withdrawing (nitro and fluoro) and electron-donating (bromomethyl) groups on the pyridine ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C6H4BrFN2O2

Molecular Weight

235.01 g/mol

IUPAC Name

2-(bromomethyl)-5-fluoro-3-nitropyridine

InChI

InChI=1S/C6H4BrFN2O2/c7-2-5-6(10(11)12)1-4(8)3-9-5/h1,3H,2H2

InChI Key

YHQVBSLNRLRKAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])CBr)F

Origin of Product

United States

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